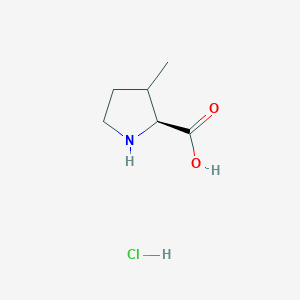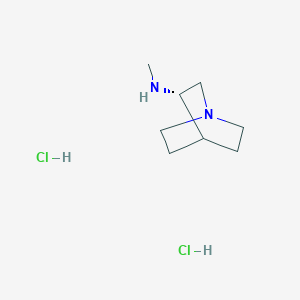
(S)-N-Methylquinuclidin-3-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methylquinuclidin-3-aminedihydrochloride is a chiral quinuclidine derivative This compound is known for its unique structure, which includes a quinuclidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylquinuclidin-3-aminedihydrochloride typically involves the quaternization of quinuclidine with methyl iodide, followed by the conversion to the dihydrochloride salt. The reaction conditions often include:
Quinuclidine: Starting material.
Methyl iodide: Alkylating agent.
Solvent: Typically anhydrous acetone or ethanol.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, focusing on efficient reaction conditions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-Methylquinuclidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly with halides.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Halides like methyl iodide, solvents like acetone.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Methylquinuclidin-3-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its role in neurotransmitter modulation.
Medicine: Explored for potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-N-Methylquinuclidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The compound’s effects are mediated through its binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Quinuclidine: The parent compound with a similar ring structure.
N-Methylquinuclidine: A non-chiral analog.
Quinuclidin-3-ol: A hydroxylated derivative.
Uniqueness: (S)-N-Methylquinuclidin-3-aminedihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity
Eigenschaften
Molekularformel |
C8H18Cl2N2 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-9-8-6-10-4-2-7(8)3-5-10;;/h7-9H,2-6H2,1H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
DTLYUYLLXSMIRI-YCBDHFTFSA-N |
Isomerische SMILES |
CN[C@@H]1CN2CCC1CC2.Cl.Cl |
Kanonische SMILES |
CNC1CN2CCC1CC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


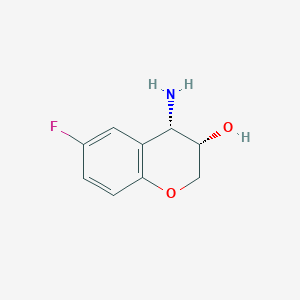
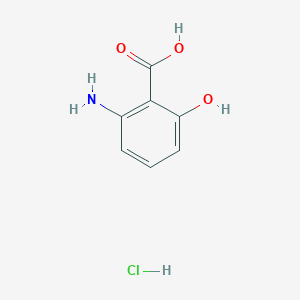

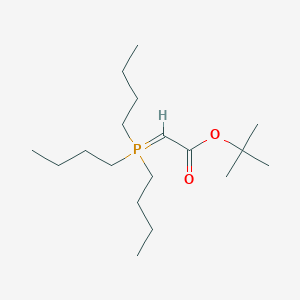
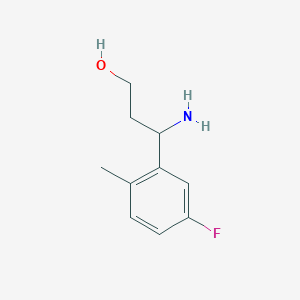

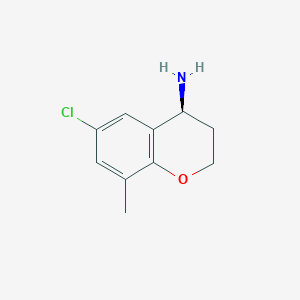


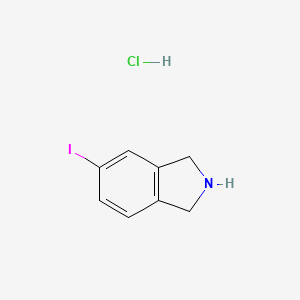
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

